2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
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Overview
Description
2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is a complex organic compound that features a cyclopropyl group, a benzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopropylamine: This can be achieved by reacting cyclopropyl bromide with ammonia or an amine.
Benzylation: The cyclopropylamine is then reacted with benzyl chloride in the presence of a base to form benzyl-cyclopropylamine.
Pyrrolidine ring formation: The benzyl-cyclopropylamine is reacted with a suitable pyrrolidine precursor under controlled conditions to form the pyrrolidine ring.
Ethanol addition: Finally, the pyrrolidine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Benzyl-cyclopropyl-pyrrolidin-1-yl-acetaldehyde or benzyl-cyclopropyl-pyrrolidin-1-yl-acetic acid.
Reduction: 2-[3-(Methyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol.
Substitution: 2-[3-(Substituted-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol derivatives.
Scientific Research Applications
2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Phenyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[3-(Cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[3-(Benzyl-amino)-pyrrolidin-1-yl]-ethanol
Uniqueness
2-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to the presence of both the benzyl and cyclopropyl groups, which confer specific steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-[3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRUNCIESDOUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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